3-(5-Chlorothiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound featuring a pyrazole ring substituted with a chlorothiophene and a thiophenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with Chlorothiophene: The chlorothiophene group is introduced via a nucleophilic substitution reaction.
Condensation with Thiophenylmethylene: The final step involves the condensation of the pyrazole derivative with thiophen-2-carbaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene rings.
Reduction: Reduced forms of the pyrazole ring or carbonyl group.
Substitution: Substituted derivatives at the chlorothiophene moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-4-carbohydrazide
- 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide
Uniqueness
Compared to similar compounds, 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide may exhibit unique properties due to the specific positioning of its functional groups. This can result in different reactivity, stability, and biological activity, making it a distinct and valuable compound for research and industrial applications.
Properties
CAS No. |
303107-00-8 |
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Molecular Formula |
C13H9ClN4OS2 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H9ClN4OS2/c14-12-4-3-11(21-12)9-6-10(17-16-9)13(19)18-15-7-8-2-1-5-20-8/h1-7H,(H,16,17)(H,18,19)/b15-7+ |
InChI Key |
HXAXVVSEVURBOE-VIZOYTHASA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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